molecular formula C20H11Cl2F3N4O4 B15005024 2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B15005024
M. Wt: 499.2 g/mol
InChI Key: OMDIVTUHILIHLN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: : This step involves the cyclization of appropriate starting materials, such as amino acids or amines, with suitable reagents to form the pyrrolo[2,3-d]pyrimidine core. Cyclization reactions often require specific catalysts and controlled reaction conditions, such as elevated temperatures and inert atmospheres.

  • Introduction of Substituents: : The chloro, chlorophenyl, trioxo, and trifluoromethyl groups are introduced through various substitution reactions. These reactions may involve halogenation, Friedel-Crafts acylation, and nucleophilic substitution, among others. Each substitution step requires specific reagents and conditions to achieve the desired functionalization.

  • Final Coupling: : The final step involves coupling the functionalized pyrrolo[2,3-d]pyrimidine core with benzamide derivatives. This coupling reaction is typically facilitated by coupling agents, such as carbodiimides or phosphonium salts, under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether, hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has diverse applications in scientific research, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

  • Biology: : The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways. It may also serve as a lead compound for drug discovery and development.

  • Medicine: : The compound’s pharmacological properties are investigated for potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities. Preclinical studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

  • Industry: : The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. For example:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

    Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular responses.

    Signaling Pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis. By modulating these pathways, the compound can exert therapeutic effects in various disease models.

Comparison with Similar Compounds

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Compounds with similar structures include other pyrrolo[2,3-d]pyrimidine derivatives, such as 4-aminopyrrolo[2,3-d]pyrimidine and 2-thioxopyrimidine. These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents and functional groups.

  • Uniqueness: : The presence of chloro, chlorophenyl, trioxo, and trifluoromethyl groups in this compound imparts unique chemical and biological properties. These substituents enhance the compound’s reactivity, stability, and potential for diverse applications.

Properties

Molecular Formula

C20H11Cl2F3N4O4

Molecular Weight

499.2 g/mol

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H11Cl2F3N4O4/c21-9-5-7-10(8-6-9)29-14-13(16(31)27-18(29)33)19(17(32)26-14,20(23,24)25)28-15(30)11-3-1-2-4-12(11)22/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

OMDIVTUHILIHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl

Origin of Product

United States

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